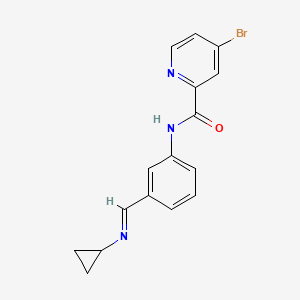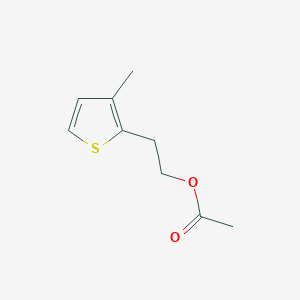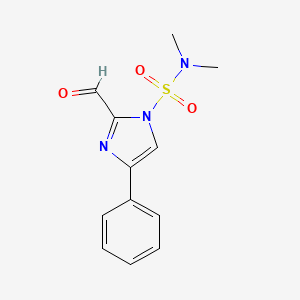
N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetamido-5-sulfonamidoindane typically involves the following steps:
Starting Materials: The synthesis begins with indane derivatives and sulfonamide precursors.
Acetylation: The indane derivative undergoes acetylation to introduce the acetamido group.
Sulfonamidation: The acetylated indane is then reacted with sulfonamide to form the final product.
Industrial Production Methods
Industrial production methods for 1-acetamido-5-sulfonamidoindane are not well-documented in the literature. general principles of organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-acetamido-5-sulfonamidoindane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indane derivatives.
Scientific Research Applications
1-acetamido-5-sulfonamidoindane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
1-acetamido-5-sulfonamidoindane exerts its effects primarily by inhibiting carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide, which is crucial for pH regulation and other physiological processes. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the associated pathways .
Comparison with Similar Compounds
Similar Compounds
1-cyclohexylamido-5-sulfonamidoindane: Similar structure but with a cyclohexyl group instead of an acetamido group.
1-pentafluorophenylamido-5-sulfonamidoindane: Contains a pentafluorophenyl group, offering different chemical properties.
1-valproylamido-5-sulfonamidoindane: Features a valproyl group, which may influence its biological activity.
Uniqueness
1-acetamido-5-sulfonamidoindane is unique due to its specific acetamido and sulfonamido groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes with high specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-(5-sulfamoyl-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H14N2O3S/c1-7(14)13-11-5-2-8-6-9(17(12,15)16)3-4-10(8)11/h3-4,6,11H,2,5H2,1H3,(H,13,14)(H2,12,15,16) |
InChI Key |
RUUYVLNZHGCPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=C1C=CC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B8281832.png)






